1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
Overview
Description
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is an aromatic compound with the molecular formula C9H10BrFO It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains the desired substituents.
Halogenation: The introduction of bromine and fluorine atoms is achieved through halogenation reactions. Bromination can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: The isopropoxy group is introduced via an etherification reaction, where the hydroxyl group of isopropanol reacts with the benzene derivative in the presence of a strong acid or base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds with the help of palladium catalysts.
The major products formed depend on the specific reagents and conditions used in these reactions .
Scientific Research Applications
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The isopropoxy group can influence the compound’s solubility and bioavailability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-fluoro-5-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Bromo-3-chloro-5-fluorobenzene: Contains chlorine instead of an isopropoxy group.
1-Bromo-3-fluoro-5-iodobenzene: Contains iodine instead of an isopropoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-bromo-3-fluoro-5-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPGTGGYDNGRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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